molecular formula C59H73N5O14 B10857032 (1R)-3-(3,4-dimethoxyphenyl)-1-(2-(2-((8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)octyl)amino)-2-oxoethoxy)phenyl)propyl (2S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate

(1R)-3-(3,4-dimethoxyphenyl)-1-(2-(2-((8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)octyl)amino)-2-oxoethoxy)phenyl)propyl (2S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate

Cat. No.: B10857032
M. Wt: 1076.2 g/mol
InChI Key: OQXAQHQPOQLCAE-ODPQSFPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

dTAG-47 is a heterobifunctional small molecule degrader designed to target mutant FKBP12 F36V fusion proteins. This compound is part of the degradation tag (dTAG) system, which is a versatile approach for targeted protein degradation. The dTAG system allows for the rapid, reversible, and selective degradation of proteins of interest, making it a valuable tool in scientific research and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dTAG-47 involves conjugating a cereblon-binding ligand (thalidomide) to a ligand selective for the F36V single-point mutated FKBP12 (ortho-AP1867) via various chemical linkers . The reaction conditions typically involve standard organic synthesis techniques, including protection and deprotection steps, coupling reactions, and purification processes such as chromatography.

Industrial Production Methods

While specific industrial production methods for dTAG-47 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring consistent product quality, and implementing rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

dTAG-47 primarily undergoes substitution reactions during its synthesis. The compound itself is designed to induce polyubiquitination and subsequent proteasomal degradation of target proteins .

Common Reagents and Conditions

    Reagents: Thalidomide, ortho-AP1867, various chemical linkers.

    Conditions: Standard organic synthesis conditions, including protection and deprotection steps, coupling reactions, and purification processes.

Major Products Formed

The major product formed from the reactions involving dTAG-47 is the heterobifunctional degrader itself, which is capable of selectively degrading FKBP12 F36V fusion proteins .

Properties

Molecular Formula

C59H73N5O14

Molecular Weight

1076.2 g/mol

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]octylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

InChI

InChI=1S/C59H73N5O14/c1-7-40(38-33-50(74-4)54(76-6)51(34-38)75-5)56(68)63-31-17-14-19-45(63)59(71)78-47(26-21-37-22-27-48(72-2)49(32-37)73-3)42-18-12-13-20-46(42)77-36-53(66)61-30-16-11-9-8-10-15-29-60-39-23-24-41-43(35-39)58(70)64(57(41)69)44-25-28-52(65)62-55(44)67/h12-13,18,20,22-24,27,32-35,40,44-45,47,60H,7-11,14-17,19,21,25-26,28-31,36H2,1-6H3,(H,61,66)(H,62,65,67)/t40-,44?,45-,47+/m0/s1

InChI Key

OQXAQHQPOQLCAE-ODPQSFPTSA-N

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.